molecular formula C12H14O B1624569 2-(tert-Butyl)benzofuran CAS No. 4265-11-6

2-(tert-Butyl)benzofuran

Cat. No.: B1624569
CAS No.: 4265-11-6
M. Wt: 174.24 g/mol
InChI Key: BFNOOVFUBXWUEP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzofuran is a benzofuran derivative with the CAS registry number 4265-11-6 and a molecular formula of C12H14O . This compound, with a molecular weight of 174.24 g/mol, is characterized by a benzofuran ring system substituted at the 2-position with a tert-butyl group, a structure known to introduce significant steric effects that can influence both its chemical reactivity and physical properties . The compound is typically supplied with a purity of not less than 95% . In research, this compound serves as a valuable synthetic intermediate. It is ideally suited for various coupling reactions and is explored as a building block in the synthesis of more complex molecules for pharmaceutical and functional materials applications . Its synthesis has been achieved through the catalytic alkylation of benzofuran using tert-butyl alcohol or isobutylene, a process that can yield both the 2- and 3-substituted isomers . The tert-butyl group is a prominent example of a sterically bulky substituent. Studies on analogous systems, such as 2-tert-butylbenzoic acid, have shown that such groups can cause steric inhibition of resonance (SIR) and create significant van der Waals tension, which can unexpectedly alter properties like acidity and binding behavior . This makes this compound a compound of interest in fundamental studies on steric effects in heterocyclic systems. Furthermore, structurally related di-tert-butyl benzofuran derivatives have been investigated for their potent antioxidant effects, demonstrating the potential of this chemical class in biological and material sciences . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is recommended to store the compound sealed in a dry environment at 2-8°C to maintain stability . A batch-specific Certificate of Analysis (COA) is available to ensure traceability and confirm compliance with specifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOOVFUBXWUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459009
Record name 2-tert-Butyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-11-6
Record name 2-tert-Butyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Tert Butyl Benzofuran and Its Functionalized Analogues

Strategies for the Construction of the Benzofuran (B130515) Core Incorporating tert-Butyl Moieties

The introduction of a sterically demanding tert-butyl group at the 2-position of the benzofuran ring presents unique synthetic challenges. Over the years, a variety of sophisticated methods have been developed to address this, with transition-metal catalysis being at the forefront of these innovations. These strategies offer high efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Cyclization Approaches

Transition metals such as palladium, gold, copper, nickel, and ruthenium have proven to be exceptionally versatile in catalyzing the formation of the benzofuran ring system. These metals facilitate key bond-forming events, often through intricate catalytic cycles, enabling the construction of complex molecular architectures from simpler precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is well-established. Sonogashira-type coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, are particularly powerful. In the context of 2-(tert-butyl)benzofuran synthesis, this typically involves the coupling of an o-halophenol with 3,3-dimethyl-1-butyne (B43207), followed by an intramolecular cyclization.

A common strategy involves a one-pot, three-component reaction of an o-iodophenol, a terminal acetylene, and an aryl iodide under Sonogashira conditions. This approach allows for the synthesis of 2,3-disubstituted benzofurans with high efficiency. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields by minimizing side product formation. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with complexes like PdCl₂(PPh₃)₂ often showing greater efficiency than Pd(PPh₃)₄. rsc.org The reaction mechanism generally involves the initial Sonogashira coupling to form a 2-(alkynyl)phenol intermediate, which then undergoes a palladium-catalyzed cyclization. nih.govrsc.org

Catalyst SystemReactantsConditionsProductYieldReference
PdCl₂(PPh₃)₂ / CuI2-Iodophenol, Phenylacetylene, IodobenzeneK₂CO₃, DMF, MW2,3-Diphenylbenzofuran85% nih.gov
Pd(OAc)₂ / CuI2-Hydroxyaryl halides, Terminal alkynesPiperidine, DMF, 60°C2-Substituted benzofuransFair to good elsevier.es
PdCl₂ / CuCl / O₂o-AllyloxyphenylacetylenesDioxane, 50°CSubstituted benzofuransSatisfactory rsc.org

This table showcases representative examples of palladium-catalyzed benzofuran synthesis. The specific synthesis of this compound would involve the use of 3,3-dimethyl-1-butyne as the alkyne component.

Gold catalysis has emerged as a powerful tool for the cyclization of alkynes. Gold(I) catalysts, in particular, are highly effective in activating the triple bond of o-alkynylphenols, facilitating intramolecular attack by the phenolic oxygen to form the benzofuran ring. nih.govresearchgate.net This methodology is characterized by its mild reaction conditions and high functional group tolerance.

The synthesis of 2-substituted benzofurans can be achieved from o-alkynylphenols via a gold-catalyzed alkyne hydroxylation. researchgate.net The precursors for this reaction, the o-alkynylphenols, are readily prepared through Sonogashira coupling reactions. researchgate.net Gold(I)-NHC (N-heterocyclic carbene) complexes have been shown to be particularly effective, allowing for efficient cyclization at very low catalyst loadings. nih.gov

Catalyst SystemSubstrateConditionsProductYieldReference
(IPr)AuCl / AgSbF₆o-(Phenylethynyl)phenolCH₂Cl₂, rt2-Phenylbenzofuran (B156813)High nih.gov
Gold(I)-NHC complexTetrahydropyranyl ethers of 2-alkynylphenolsLow catalyst loadingBenzofuransGood nih.gov
Gold(I) catalysto-AlkynylphenolsMild conditions2-Substituted benzofuransExcellent researchgate.net

This table illustrates the utility of gold catalysis in benzofuran synthesis. For the synthesis of this compound, the corresponding o-(3,3-dimethyl-1-butynyl)phenol would be the required starting material.

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for the synthesis of benzofurans. These reactions often proceed via domino processes involving C-C and C-O bond formations. acs.org For instance, the reaction of o-iodophenols with acyl chlorides and phosphorus ylides in the presence of a copper catalyst can afford functionalized benzofurans. acs.org

Copper catalysts, such as CuBr and CuI, have been successfully employed in the coupling of terminal alkynes with o-hydroxy- or o-aminobenzaldehyde-derived N-tosylhydrazones to yield benzofurans and indoles, respectively. organic-chemistry.org A one-pot synthesis of 2-arylbenzofuran derivatives can also be achieved through a copper-catalyzed tandem Sonogashira coupling-cyclization, which is notable for its use of less reactive bromophenols as starting materials. rsc.org

Catalyst SystemReactantsConditionsProductYieldReference
CuBro-Iodophenols, Acyl chlorides, Phosphorus ylides1,10-Phenanthroline (B135089), Cs₂CO₃, DMSO, 90°CFunctionalized benzofuransGood acs.org
CuIo-Iodophenols, Terminal alkynesLigand, Base2-Substituted benzofuransGood rsc.org
Cu(OAc)₂Phenols, AlkynesO₂, One-potPolysubstituted benzofuransGood rsc.org

This table presents examples of copper-catalyzed routes to benzofurans. The synthesis of the 2-tert-butyl analogue would necessitate the use of 3,3-dimethyl-1-butyne.

Nickel catalysis offers another avenue for the synthesis of benzofuran derivatives. A notable method involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme-connect.com This approach has been used to prepare various benzofuran derivatives in moderate to good yields, accommodating a range of electron-donating and electron-withdrawing groups on the substrates. thieme-connect.comthieme-connect.com

The reaction typically employs a nickel catalyst, such as Ni(dppp)₂Cl₂ or Ni(OTf)₂, in combination with a ligand like 1,10-phenanthroline and a reducing agent like zinc powder. thieme-connect.com The reaction of 2-(2-iodophenoxy)-1-phenylethanone derivatives under these conditions leads to the formation of 3-phenylbenzofurans. thieme-connect.com While this specific example leads to a 3-substituted product, modifications to the starting materials could potentially allow for the synthesis of 2-substituted benzofurans. For instance, a nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been reported to produce (E)-o-alkenylphenols. chinesechemsoc.org

Catalyst SystemSubstrateConditionsProductYieldReference
Ni(dppp)₂Cl₂ / 1,10-Phen / Zn2-(2-Iodophenoxy)-1-phenylethanoneMeCN, N₂3-PhenylbenzofuranModerate to good thieme-connect.com
Ni(OTf)₂ / 1,10-Phen / ZnSubstituted 2-(2-halophenoxy)ketonesMeCN, N₂Substituted 3-arylbenzofuransModerate to good thieme-connect.com
NiCl₂(dppe) / Zn / MgBr₂Benzofuran, Cyclohexyl iodideDMA, 100°C(E)-2-(2-Cyclohexylvinyl)phenol70% chinesechemsoc.org

This table highlights nickel-catalyzed reactions related to benzofuran synthesis. The direct synthesis of this compound via this specific intramolecular addition would require a different substrate design.

Ruthenium-catalyzed reactions, particularly those involving isomerization and ring-closing metathesis (RCM), provide a novel and efficient strategy for the synthesis of substituted benzofurans. organic-chemistry.orgorganic-chemistry.org This approach typically starts with readily available 1-allyl-2-allyloxybenzenes. A ruthenium catalyst first mediates the isomerization of the C- and O-allyl groups to the corresponding vinyl ethers. Subsequent RCM of the newly formed double bonds closes the ring to form the benzofuran core. organic-chemistry.org

This method is notable for its ability to tolerate a variety of substituents, including electron-withdrawing groups, which are useful for further functionalization. organic-chemistry.org A dissertation described the synthesis of 5-tert-butyl-benzofuran using a ruthenium-mediated isomerization followed by RCM, demonstrating the applicability of this method for introducing the tert-butyl moiety. scribd.comcore.ac.uk

CatalystStarting MaterialReaction SequenceProductYieldReference
Ruthenium catalyst1-Allyl-2-allyloxybenzenesIsomerization then RCMSubstituted benzofuransUp to 100% organic-chemistry.org
Ruthenium catalystPhenol (B47542) and naphthol-1-ol precursorsAllylation, Claisen rearrangement, re-allylation, RMI/RCM5-tert-Butyl-benzofuranGood (allylation and RMI/RCM steps) scribd.comcore.ac.uk
Ruthenium catalystBenzannulated homo- and bis-homopropargylic alcoholsCycloisomerizationBenzofuransGood organic-chemistry.org

This table summarizes the application of ruthenium catalysis in benzofuran synthesis, including a specific example leading to a tert-butyl substituted analogue.

Indium(III) Halide-Catalyzed Hydroalkoxylation Processes

Indium(III) halides have emerged as effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. syncatmeth.esorganic-chemistry.org This method proceeds with high regioselectivity, favoring the 5-endo-dig cyclization pathway. syncatmeth.esresearchgate.netresearchgate.net The reaction is typically carried out using a catalytic amount of an indium(III) halide, such as InI₃ (5 mol%), in a solvent like 1,2-dichloroethane (B1671644) (DCE). syncatmeth.esresearchgate.net

The scope of this reaction is broad, accommodating various functional groups on both the aromatic ring of the phenol and the alkyne moiety, consistently affording high yields of the corresponding benzo[b]furan products. syncatmeth.esorganic-chemistry.org Mechanistic studies, supported by both experimental data and computational (DFT) calculations, suggest that the reaction is initiated by the π-Lewis acid activation of the alkyne by the indium(III) catalyst. This is followed by the nucleophilic attack of the phenolic hydroxyl group and subsequent protodemetalation to yield the benzofuran. syncatmeth.esresearchgate.netresearchgate.net Interestingly, DFT calculations propose that the dimeric form of the catalyst, In₂I₆, is the active species, which facilitates the reaction through a novel dual coordination with both the alkyne and the hydroxyl group. syncatmeth.esresearchgate.net

This methodology has also been successfully applied to the synthesis of other heterocyclic systems, such as pyrroles and benzo[g]indoles, from homopropargyl azides and azido-diynes, respectively, showcasing the versatility of indium(III) catalysis in organic synthesis. acs.org

Table 1: Indium(III) Halide-Catalyzed Synthesis of Benzofurans
CatalystSubstrateProductYield (%)Reference
InI₃ortho-AlkynylphenolBenzo[b]furanHigh syncatmeth.es
InCl₃4-Azido-1-phenyl-1-butyne2-Phenylpyrrole90 acs.org

Organocatalytic and Metal-Free Synthetic Pathways

Organic superbases, such as 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, have proven to be powerful catalysts in the synthesis of benzofuran derivatives. chemrxiv.orgwikipedia.org These strong, non-nucleophilic bases can promote cyclization reactions under mild conditions, offering an alternative to metal-catalyzed methods. wikipedia.orgrsc.org

BTMG has been effectively used in the synthesis of δ-sultone-fused benzofurans. chemrxiv.org In a tandem reaction, β-arylethenesulfonyl fluorides undergo a Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click reaction with benzofuran-3(2H)-ones, catalyzed by 10 mol% BTMG in the presence of 4Å molecular sieves, to afford the desired products in high yields (76-99%). chemrxiv.org The molecular sieves act as an efficient scavenger for hydrogen fluoride (HF), avoiding the need for stoichiometric amounts of silicon additives or bases. chemrxiv.org

Another notable application of superbases is the intramolecular cyclization of o-alkynylphenyl ethers. The phosphazene superbase P4-tBu has been shown to catalyze the C-C bond formation to produce 2,3-disubstituted benzofurans in high yields. rsc.orgmdpi.com This reaction proceeds efficiently in DMSO at 30°C with a catalyst loading as low as 5 mol%. rsc.org

Table 2: Organic Superbase-Catalyzed Cyclization Reactions
SuperbaseReactantsProductYield (%)Reference
BTMGβ-Arylethenesulfonyl fluoride, Benzofuran-3(2H)-oneδ-Sultone-fused benzofuran76-99 chemrxiv.org
P4-tBuo-Alkynylphenyl ether2,3-Disubstituted benzofuranHigh rsc.org

A transition-metal-free approach for the synthesis of 2-(2-nitroaryl)benzofuran derivatives has been developed based on an intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgrsc.org This base-mediated reaction involves the coupling of ortho-heteroatom-substituted aryl aldehydes or ketones with 2-nitrobenzyl (pseudo)halides. rsc.orgresearchgate.net The reaction is believed to proceed through an initial O- or N-benzylation, followed by the key intramolecular arylogous nitroaldol condensation to furnish a wide array of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.orgrsc.org

This methodology offers several advantages, including the use of commercially available, inexpensive, and less toxic starting materials and reagents, while avoiding the need for transition metals. rsc.orgrsc.org The practicality of this method has been demonstrated through gram-scale reactions and subsequent post-synthetic modifications. rsc.orgrsc.org For instance, this strategy has been applied in the formal synthesis of the antihypertensive agent saprisartan. rsc.org

Acid-catalyzed cyclization reactions represent a classical yet effective strategy for the synthesis of the benzofuran core. rsc.org These methods often involve either the dehydration of a suitable precursor or an intramolecular Friedel–Crafts reaction. rsc.orgmdpi.com

For instance, the direct synthesis of naphthofurans and benzofurans can be achieved from readily available phenols and α-haloketones in a one-step process promoted by titanium tetrachloride. researchgate.net This reaction combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. mdpi.comresearchgate.net The proposed mechanism involves the formation of an oxy-allyl cation from the α-haloketone, which then reacts with the phenol. Subsequent intramolecular cyclodehydration, facilitated by the strong dehydrating ability of titanium tetrachloride, yields the benzofuran product with high regioselectivity and in moderate to excellent yields. mdpi.com

Another example is the one-pot transformation of allyl aryl ethers into 2-methylbenzofurans, which proceeds through a sequential Claisen rearrangement followed by acid-catalyzed cyclization. rsc.org Furthermore, intramolecular Friedel–Crafts acylation has been utilized in the synthesis of Dronedarone intermediates, where N-(2-butyl-5-benzofuranyl)methanesulfonamide is acylated with 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride in the presence of tin tetrachloride. google.com

4-Dimethylaminopyridine (B28879) (DMAP) has been employed as an effective mediator in tandem cyclization reactions for the synthesis of functionalized benzofurans. dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. dntb.gov.uanih.govresearchgate.netresearchgate.net This method utilizes ortho-hydroxy α-aminosulfones as key substrates, which react with either 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. dntb.gov.uanih.gov

The reaction proceeds under optimized conditions to afford the corresponding products with high efficiency, with yields exceeding 95% for the spiroindanone derivatives and 85% for the spirobarbituric acid derivatives. dntb.gov.uanih.gov This protocol demonstrates excellent substrate versatility and is scalable to the gram level, providing a robust platform for the synthesis of 3-aminobenzofuran derivatives. dntb.gov.uanih.gov

In a related application, DMAP is used in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a two-step, one-pot transamidation procedure. This allows for the cleavage of an 8-aminoquinoline (B160924) directing group and further diversification of C3-arylated benzofuran products. mdpi.com

Table 3: DMAP-Mediated Synthesis of Benzofuran Derivatives

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of benzofurans. acs.orgnih.gov This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. mdpi.com

Palladium-catalyzed C-H activation has been successfully employed for the synthesis of benzofurans. One such method involves the reaction of 2-hydroxystyrenes with iodobenzenes, proceeding via a C-H activation/oxidation tandem reaction. rsc.org This strategy has been applied to the efficient synthesis of natural products like decursivine. rsc.org Another palladium-catalyzed approach utilizes an 8-aminoquinoline (8-AQ) directing group to achieve C3-arylation of the benzofuran scaffold with a wide range of aryl and heteroaryl substituents in high efficiency. nih.gov

Iridium(III) catalysts have also been utilized for the room-temperature synthesis of multisubstituted benzofurans through the cyclodehydration of α-aryloxy ketones, initiated by C-H bond activation. organic-chemistry.org The catalytic system, prepared from [Cp*IrCl₂]₂ and AgSbF₆, in the presence of Cu(OAc)₂, enables this transformation under mild conditions. organic-chemistry.org

Furthermore, copper-catalyzed C-H activation provides another avenue for benzofuran synthesis. A notable example is the synthesis of 3-cyanobenzofurans using benzoylacetonitriles as coupling partners, where an amide group acts as a traceless directing group. thieme-connect.com

Table 4: Direct C-H Functionalization for Benzofuran Synthesis
CatalystReactantsProductKey FeatureReference
Palladium2-Hydroxystyrene, IodobenzeneBenzofuranC-H activation/oxidation rsc.org
PalladiumBenzofuran-2-carboxamide (B1298429) (8-AQ directed)C3-Arylated benzofuranDirecting group strategy nih.gov
Iridium(III)α-Aryloxy ketoneMultisubstituted benzofuranRoom temperature C-H activation organic-chemistry.org
Copper(II)Benzoylacetonitrile3-CyanobenzofuranTraceless directing group thieme-connect.com
Directed C-H Arylation (e.g., 8-Aminoquinoline-Directed)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to the synthesis of complex organic molecules. In the context of this compound and its analogues, directed C-H arylation has emerged as a key strategy for introducing aryl groups at specific positions of the benzofuran scaffold. The 8-aminoquinoline (8-AQ) moiety is a widely used directing group that facilitates such transformations with high efficiency and regioselectivity. mdpi.comnih.govchemrxiv.org

A notable application of this methodology is the palladium-catalyzed C-H arylation at the C3 position of benzofuran-2-carboxamides bearing an 8-AQ auxiliary. mdpi.comnih.gov This reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of the palladium catalyst to the 8-AQ directing group of the substrate. This is followed by C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of an aryl iodide, followed by reductive elimination, furnishes the C3-arylated benzofuran product and regenerates the active palladium catalyst. mdpi.com

This method has been shown to be compatible with a wide range of aryl and heteroaryl iodides, allowing for the synthesis of a diverse library of C3-arylated benzofuran-2-carboxamides. mdpi.com A key advantage of this approach is the ability to subsequently remove or transform the 8-aminoquinoline directing group. A highly efficient two-step, one-pot transamidation protocol has been developed for this purpose. This involves the activation of the 8-AQ amide with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP), followed by aminolysis with a variety of primary and secondary amines to yield the desired benzofuran-2-carboxamide derivatives. mdpi.comnih.gov This combined C-H arylation and transamidation strategy provides a modular and efficient route to elaborate benzofuran structures. nih.govnih.gov

Optimization studies for similar 8-AQ-directed C(sp²)–H arylation reactions have highlighted the importance of additives. For instance, in the arylation of a bicyclic system derived from myrtenal, sodium acetate (B1210297) (NaOAc) was found to be a beneficial additive, improving the reaction yield. nih.gov

Table 1: Optimization of Pd-Catalyzed C–H Arylation of Substrate 3 with 4-Iodoanisole (B42571) nih.govacs.org

EntryPd(OAc)₂ (mol %)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
15Dioxane1101650
210Dioxane1101652
35PivOH (0.2)Dioxane11016Low
45NaOAc (0.2)Dioxane1101656
55NaOAc (0.2)tert-Amyl alcohol1101674

General Conditions: Substrate 3 (1.0 equiv), 4-iodoanisole (3.0 equiv), AgOAc (2.0-2.5 equiv).

Oxidative C-H Functionalization

Oxidative C-H functionalization offers another powerful avenue for the synthesis and modification of benzofuran systems. These reactions typically involve a transition metal catalyst, often palladium, and an oxidant to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

An intramolecular example of this is the oxidative annulation of aryl allyl ethers to form benzofurans. nih.gov In a process analogous to the Heck reaction, a palladium(II) catalyst directly functionalizes a C-H bond of the arene, leading to an aryl-palladium intermediate. This is followed by a 5-exo cyclization onto the tethered olefin and subsequent β-hydride elimination to afford an intermediate that isomerizes to the thermodynamically stable benzofuran. nih.gov The choice of oxidant is crucial, with oxygen and benzoquinone often providing the highest yields. nih.gov

This strategy has been applied to the synthesis of both benzofurans and dihydrobenzofurans. nih.gov The reaction conditions, including the ligand-to-palladium ratio, can be optimized to maximize the yield of the desired product. nih.gov For instance, in the oxidative cyclization of an aryl allyl ether, a 2:1 ratio of ethyl nicotinate (B505614) ligand to Pd(OAc)₂ was found to be optimal. nih.gov

Furthermore, oxidative coupling reactions can be used to functionalize pre-existing benzofuranone scaffolds. For example, an iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines has been developed using air as the oxidant. acs.org This method provides access to 2-acyloxyaminobenzofuran-3(2H)-ones and α-ketoamides. acs.org Similarly, a copper-catalyzed coupling of benzofuran-3(2H)-ones with amines to synthesize α-ketoamides has been reported, although this protocol requires tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org

Innovative Multi-Component and Cascade Reaction Sequences

Domino and Cascade Transformations Involving Intermolecular C-C and Intramolecular C-O Bond Formation

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient means to construct complex molecular architectures like the benzofuran ring system. These sequences often involve a combination of intermolecular carbon-carbon (C-C) bond formation followed by an intramolecular carbon-oxygen (C-O) bond formation.

A notable example is the copper(I)-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters, which proceeds through a domino transformation to yield 2,3-disubstituted benzofurans. organic-chemistry.org This reaction involves an initial intermolecular C-C bond formation, followed by a subsequent intramolecular C-O bond formation.

Palladium-catalyzed domino reactions have also been extensively explored. For instance, the reaction of 2-iodo-1-(alkylbutenyloxy)benzene with aryl iodides in the presence of a non-phosphorylated palladium catalyst leads to fused-ring polycycles through a domino intramolecular process involving a double C(sp²)-H activation. ua.es Another approach involves the palladium-catalyzed reaction of halogenated acrylamides with heterocycles, which proceeds via an intramolecular carbopalladation followed by a C-H activation and C-C coupling to generate interesting combined heterocyclic frameworks. ua.es

Cascade reactions can also be initiated by the generation of arynes. The reaction of arynes with aldehydes can lead to the formation of 2H-chromenes. mdpi.com Furthermore, multicomponent coupling reactions involving arynes, dimethylformamide (DMF), and sulfur ylides can produce 2-aroyl benzofurans. organic-chemistry.org

Cycloisomerization Reactions and Rearrangement-Based Syntheses

Cycloisomerization reactions, where a molecule is converted into a cyclic isomer, represent another efficient strategy for the synthesis of the benzofuran core. Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans and isochromenes with high chemo- and regioselectivity. organic-chemistry.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle in these transformations. organic-chemistry.org

Gold-catalyzed cycloisomerizations are also prevalent. A gold(I) complex can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org This reaction proceeds through a mdpi.comorganic-chemistry.org-iodine shift, a C-O ring-closure, and a C-C bond formation step. organic-chemistry.org Gold self-relay catalysis has been employed in the cascade synthesis of unsymmetrical furanized triarylmethanes, where substrates with a tert-butyl group on the alkynyl moiety are compatible. mdpi.com

Rearrangement reactions also play a significant role in benzofuran synthesis. A nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines can be induced by trifluoroacetic anhydride (B1165640) (TFAA) to synthesize dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org This approach has been utilized in the synthesis of natural benzofurans. organic-chemistry.org Another example involves a temperature-dependent mdpi.comorganic-chemistry.org-aryl migration mechanism in the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones to form 2-substituted benzofurans. organic-chemistry.org

One-Pot Synthetic Protocols for Benzofuran Ring Systems

One-pot synthetic protocols, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of the this compound scaffold and its derivatives.

A prominent one-pot strategy involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by a cyclization step. organic-chemistry.org Palladium nanoparticles have been shown to effectively catalyze this one-pot synthesis of various benzofurans under ambient conditions. organic-chemistry.org A palladium-dihydroxyterphenylphosphine catalyst has been used for the one-pot synthesis of disubstituted benzo[b]furans from 2-chlorophenols and alkynes, involving an ortho-selective Sonogashira coupling, cyclization, and a subsequent Suzuki-Miyaura coupling. organic-chemistry.org

Copper-catalyzed one-pot reactions are also common. For instance, the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst provides a rapid synthesis of functionalized benzofurans. organic-chemistry.org Another example is the copper-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to furnish benzofurans. researchgate.net

Furthermore, a one-pot, sequential synthesis of ortho-cinnamyl phenols from readily available alcohols and phenols, followed by a palladium-catalyzed oxidative annulation, has been developed to produce functionalized 2-benzyl benzo[b]furans. organic-chemistry.org The synthesis of 2-alkyl benzo[b]furans can also be achieved regioselectively in one step from α-haloketones and phenols using titanium tetrachloride. nih.gov

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This focus has led to significant innovations in synthetic methodologies, emphasizing the use of safer reagents, the development of continuous manufacturing processes, and the optimization of reaction pathways to maximize atom economy and sustainability.

Utilization of Environmentally Benign Oxidants (e.g., tert-Butyl Hydroperoxide)

A key aspect of greening the synthesis of benzofurans involves replacing traditional, hazardous oxidizing agents with more environmentally benign alternatives. tert-Butyl hydroperoxide (TBHP) has emerged as a prominent green oxidant due to its low cost, high efficiency, and safer environmental profile compared to many heavy metal oxidants. researchgate.net TBHP is an aqueous solution and its byproducts are generally less harmful, contributing to greener reaction conditions. organic-chemistry.org

In the synthesis of heterocyclic compounds, TBHP is frequently used as a terminal oxidant, often in combination with a catalyst. organic-chemistry.org For instance, systems combining cuprous bromide (CuBr) and TBHP have been effectively used to mediate cascade reactions for synthesizing complex heterocyclic structures like benzothieno[3,2-b]indoles. researchgate.netacs.org This type of oxidative cascade, which facilitates the formation of multiple rings in a single sequence, demonstrates a powerful strategy that can be adapted for benzofuran ring construction. acs.org The mechanism often involves the generation of reactive intermediates under oxidative conditions that lead to the desired cyclization.

Another example of a green oxidant used in the synthesis of related structures is hydrogen peroxide. In a multi-step process to create a 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran derivative, hydrogen peroxide is used as the oxidant in the final iodination step, highlighting the industrial applicability of greener oxidants in producing complex benzofuran-based molecules. google.comgoogle.com

Table 1: Examples of Green Oxidants in Syntheses Related to Benzofurans

OxidantSubstrate TypeCatalystKey TransformationSource(s)
tert-Butyl Hydroperoxide (TBHP)N-protected 2-((2-bromophenyl)ethynyl)anilinesCuBrCascade synthesis of benzothieno[3,2-b]indoles acs.org, researchgate.net
Hydrogen Peroxide2-butyl-3-(4-hydroxybenzoyl) benzofuranNone specifiedIodination google.com, google.com
tert-Butyl Hydroperoxide (TBHP)Benzylic AlcoholsCopper CatalystC-C cleavage to form methyl esters organic-chemistry.org

Flow Chemistry and Continuous-Flow Synthesis Protocols

Flow chemistry, or continuous-flow synthesis, represents a significant technological advancement in implementing green chemistry principles for the production of fine chemicals, including benzofurans. rsc.orgacs.org By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters, enhances safety, and improves efficiency and scalability compared to traditional batch methods. rsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous on a larger scale in batch processing. rsc.orgnih.govacs.org

The synthesis of benzofuran derivatives has been successfully adapted to flow protocols. A notable example is the telescoped hybrid batch-flow process developed for 2-butylbenzofuran (B1266229), a structurally related compound. researchgate.net This process performs the key cyclization step in a continuous mode with an integrated workup, resulting in a more efficient synthesis and a high-purity product suitable for downstream applications without further purification. researchgate.net Similarly, a continuous-flow system was used to prepare the commercial antioxidant Irganox HP-136, a functionalized benzofuranone, demonstrating the scalability of such methods. researchgate.net

Furthermore, innovative flow protocols are expanding the chemical space for benzofuran synthesis. A green and practical method for synthesizing C-3 halogenated benzofurans has been developed using a continuous-flow electrochemistry module, which operates under transition-metal- and oxidant-free conditions. acs.org This electrochemical approach showcases the potential of flow chemistry to enable novel and more sustainable transformations. acs.org

Table 2: Selected Continuous-Flow Protocols for Benzofuran Synthesis

Product TypeStarting MaterialsKey Features of Flow ProtocolAdvantagesSource(s)
2-ButylbenzofuranNot specifiedTelescoped hybrid batch-flow process; continuous cyclization with integrated workup.High yield and purity, suitable for industrial application. researchgate.net
C-3 Halogenated Benzofurans2-Alkynylanisoles and potassium halideElectrochemistry continuous-flow system; constant current.Green method; transition-metal- and oxidant-free; scalable. acs.org
BenzofuransNitroalkanes and O-acetyl salicylaldehydesTwo sequential steps: nitroaldol condensation and Nef reaction.Satisfactory overall yields. researchgate.net
5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one2,4-di-tert-butylphenol and glyoxylic acid monohydrateHeterogeneous catalyst (Amberlyst-15H) in a flow system.High two-step yield (88%); catalyst is recoverable and reusable. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of sustainability and atom economy are central to modern synthetic chemistry, driving the development of routes that maximize the incorporation of starting materials into the final product while minimizing waste. mdpi.comrsc.org For the synthesis of this compound and its derivatives, research has focused on creating one-pot reactions, utilizing tandem or cascade sequences, and employing catalysts that are efficient and recyclable.

Mechanistic Investigations of Reactions Involving 2 Tert Butyl Benzofuran

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental methodologies are fundamental to understanding the step-by-step sequence of bond-breaking and bond-forming events in reactions of 2-(tert-butyl)benzofuran. These techniques provide tangible evidence of transient species and the factors influencing reaction rates.

The identification of fleeting intermediates is crucial for mapping a reaction pathway. In the context of benzofuran (B130515) chemistry, various spectroscopic methods are employed. For instance, in the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, ¹⁹F and ³¹P NMR spectroscopy were used to monitor the reaction. These analyses revealed new broad peaks, suggesting the formation of nickel-complexed intermediates. beilstein-journals.org Specifically, the reaction of 2-fluoronaphtho[2,1-b]furan with Ni(cod)₂ and PCy₃ led to new signals in both ¹⁹F and ³¹P NMR spectra, which were indicative of the formation of a benzofuranylnickel(II) fluoride (B91410) intermediate. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for detecting radical intermediates. In studies of radical reactions to form 3-substituted benzofurans, EPR spectra of reaction mixtures showed signals characteristic of phenyl radicals, supporting the proposed single-electron-transfer (SET) mechanism. nih.gov

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which helps in identifying the rate-determining step. For reactions involving benzofuran derivatives, kinetic analyses have been instrumental. In the cobalt-catalyzed C(sp²)–H borylation of benzofuran, the reaction was found to be first-order with respect to the cobalt precatalyst and zero-order with respect to both the benzofuran substrate and the boron reagent, pinacolborane (HBPin). acs.org This zero-order dependence on the substrate concentration ruled out C–H oxidative addition as the turnover-limiting step. acs.org

In a different study on the antioxidant activity of 3-aryl-benzofuranones, laser flash photolysis (LFP) was used to study the hydrogen donation kinetics with tert-butoxyl radicals. sciengine.com The rate constants for hydrogen donation were calculated by monitoring the formation of radicals, providing a quantitative measure of their antioxidant activity. sciengine.com

ReactionMethodKey Findings
Cobalt-catalyzed C(sp²)–H borylation of benzofuranInitial rates methodFirst-order in cobalt precatalyst, zero-order in benzofuran and HBPin. acs.org
Hydrogen donation by 3-aryl-benzofuranonesLaser Flash Photolysis (LFP)Determined rate constants for hydrogen donation to tert-butoxyl radicals. sciengine.com
Aqueous reactions of substituted 1,4-benzoquinonesSpectrophotometric monitoringRate law was first order in quinone and hydrogen peroxide, and inverse first order in hydrogen ion. researchgate.net

Isotopic labeling is a powerful technique for tracing the fate of atoms during a reaction and for determining kinetic isotope effects (KIEs), which reveal information about transition state structures. google.com A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope. google.com

In the mechanistic study of the cobalt-catalyzed C(sp²)–H borylation of benzofuran, a normal deuterium (B1214612) kinetic isotope effect was observed when comparing the initial rates of borylation of benzofuran and benzofuran-2-d₁. acs.org This finding, along with the rate law, supported a mechanism where H₂ reductive elimination from a cobalt(III) dihydride boryl intermediate is the turnover-limiting step. acs.org The use of different hydrogen isotopes (protium, deuterium, and tritium) can provide even more detailed insights into the intrinsic KIEs of enzymatic H-transfer reactions, which is a concept applicable to the study of reactions involving this compound. nih.gov

StudyIsotopic LabelingKinetic Isotope Effect (KIE)Mechanistic Implication
Cobalt-catalyzed C(sp²)–H borylation of benzofuranBenzofuran vs. benzofuran-2-d₁Normal deuterium KIE observed. acs.orgSupports H₂ reductive elimination as the turnover-limiting step. acs.org
General Enzymatic H-transferH, D, TNorthrop method for determining intrinsic KIEs. nih.govElucidates the chemical step of interest. nih.gov

Computational Mechanistic Studies

Computational chemistry offers a powerful lens to examine reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental means alone.

Potential energy surface (PES) analysis is a cornerstone of computational mechanistic studies, mapping the energy of a system as a function of its geometry. libretexts.org This allows for the identification of stable intermediates (energy minima) and transition states (saddle points). libretexts.org For reactions involving benzofuran derivatives, computational studies have been used to explore reaction pathways and characterize transition states.

In a theoretical study on the formation of five-membered rings on polyaromatic hydrocarbons, ab initio calculations were used to explore the potential energy surfaces of reactions leading to structures like acenaphthene. researchgate.net Similarly, in the study of radical reactions for the synthesis of 3-substituted benzofurans, computational methods were used to calculate the energy barrier for the formation of intermediates, indicating that a triplet state pathway was more favorable than a singlet state pathway. nih.gov The transition state for the formation of a thermodynamically favored radical intermediate was found to have a low energy barrier (ΔG = 1.07 kcal/mol). nih.gov

In the context of the nickel-catalyzed cross-coupling of 2-fluorobenzofurans, computational analysis helped to distinguish between possible mechanisms. beilstein-journals.org The calculations suggested that the reaction likely proceeds through a formal oxidative addition involving a nickelacyclopropane intermediate, followed by β-fluorine elimination, rather than a direct oxidative addition of the C–F bond. beilstein-journals.org

A theoretical investigation into (-)-1-(benzofuran-2-yl)-2-propylaminopentane as a hydroxyl radical scavenger used molecular orbital theory to study the reaction pathways. nih.gov The calculations showed that several atoms on the benzofuran ring could trap the radical with activation energies of approximately 10 kcal/mol. nih.gov Furthermore, the study predicted that the initial radical trapping products could continue to trap more radicals without any activation energy, leading to very stable double radical trapping products. nih.gov

Reaction/SystemComputational MethodKey Predictions
Radical synthesis of 3-substituted benzofuransDFTA triplet state pathway is energetically favored over a singlet state pathway. nih.gov
Nickel-catalyzed cross-coupling of 2-fluorobenzofuransDFTReaction proceeds via a nickelacyclopropane intermediate and β-fluorine elimination. beilstein-journals.org
(-)-1-(benzofuran-2-yl)-2-propylaminopentane as a radical scavengerMolecular Orbital Theory (UHF/6-31G(d)//UHF/3-21G)Activation energy for radical trapping is ~10 kcal/mol; subsequent trapping is barrierless. nih.gov

Role of Steric Factors (e.g., tert-Butyl Group) in Mechanistic Selectivity and Reaction Rates

For instance, in nucleophilic attack reactions, the large tert-butyl group can shield the furan (B31954) ring, making it less accessible to incoming nucleophiles. This steric protection can lead to a decrease in reaction rates compared to less hindered benzofuran derivatives. The steric hindrance can also influence the regioselectivity of certain reactions, favoring attack at less sterically crowded positions.

In the context of coupling reactions, the tert-butyl group can present challenges. For example, it may hinder the approach of a metal catalyst, necessitating the use of bulky ligands or elevated temperatures to facilitate the reaction. vulcanchem.com The position of the tert-butyl substituent on the benzofuran ring also has a profound effect on reactivity. Studies on quinone dimers have shown that the steric hindrance of a tert-butyl group can prevent the approach of solvent molecules, thereby slowing down solvent-assisted proton transfer and affecting the rate of thermal cyclization. researchgate.net

The stability of certain benzofuran derivatives can also be attributed to the steric protection provided by tert-butyl groups. For example, 5,7-di-tert-butyl-3-(2,3-dimethylphenyl)-2(3H)-benzofuranone exhibits enhanced stability due to the steric shielding of the benzofuranone ring by the tert-butyl groups. ontosight.ai

The following table summarizes the impact of the tert-butyl group on various reactions involving benzofuran derivatives.

Reaction TypeEffect of tert-Butyl GroupReference
Nucleophilic AttackReduced reactivity due to steric shielding.
Coupling ReactionsMay hinder catalyst approach, requiring modified conditions. vulcanchem.com
Thermal CyclizationCan slow down reaction rates by impeding solvent assistance. researchgate.net
General StabilityCan enhance the stability of the molecule. ontosight.ai

Specific Reaction Mechanisms Pertaining to Benzofuran Formation and Functionalization

The synthesis and functionalization of the this compound scaffold can proceed through a variety of intricate reaction mechanisms. These mechanisms often involve the strategic use of organometallic complexes, sigmatropic rearrangements, C-H bond functionalization, and base-catalyzed reactions.

Organometallic complexes play a significant role in the functionalization of benzofurans. The fusion of a benzene (B151609) ring to the furan ring in benzofuran results in a stable aromatic system. researchgate.net Deprotonation of benzofuran derivatives can be facilitated by the use of organometallic reagents. For instance, the use of a combination of benzylic boronates and alkali-metal alkoxides can generate reactive carbanion species in situ. researchgate.net These species can then act as superbases to deprotonate the most acidic C-H bond of the (hetero)arene, leading to site-selective borylation. researchgate.net This method provides a practical alternative to traditional organometallic reagents. researchgate.net

The reactivity of organometallic reagents can be fine-tuned. For example, in the deprotonative C-H borylation of N-methylindole, the combination of certain organoboronates with potassium tert-butoxide has been shown to be effective. researchgate.net The mechanism involves the heterolytic cleavage of the C-B bond of the organoboronate, generating a carbanion that deprotonates the substrate. researchgate.net

Charge-accelerated sigmatropic rearrangements are powerful tools for the synthesis of highly substituted benzofurans. rsc.orgrsc.org These reactions often involve the generation of a cationic intermediate that facilitates the rearrangement. For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, promoted by trifluoroacetic anhydride (B1165640) (TFAA), can lead to the formation of highly substituted benzofurans through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by an unusual substituent migration. rsc.orgrsc.org

The proposed mechanism involves the electrophilic activation of the alkynyl sulfoxide (B87167) by TFAA, followed by nucleophilic attack from the phenol (B47542) to form a sulfurane intermediate. nih.gov This intermediate then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-C bond, followed by substituent migration and deprotonation to yield the final benzofuran product. rsc.orgrsc.orgnih.gov This methodology has been successfully applied to synthesize multiaryl-substituted and fully substituted benzofurans. rsc.orgrsc.org

Aryl propargyl Claisen rearrangements also proceed via a organic-chemistry.orgorganic-chemistry.org sigmatropic migration, leading to a reactive allene (B1206475) intermediate which can then undergo further transformations to form benzofuran moieties within larger structures like calixarenes. acs.org

The direct functionalization of C-H bonds represents an atom-economical approach to the synthesis of complex molecules. Intramolecular C-H/C-H coupling reactions, often catalyzed by transition metals like palladium, have been effectively used for the synthesis of benzofuran-containing fused ring systems. researchgate.net For example, the intramolecular coupling of 3-aryloxylthiophenes can be achieved using a palladium catalyst and a silver-based oxidant to produce thieno[3,2-b]benzofurans. researchgate.net

These reactions are believed to proceed through an initial C-H bond activation event, followed by the formation of a new C-C bond and subsequent reductive elimination of the catalyst. nih.gov The use of palladium(II) catalysts in oxidative annulations of arenes with pendant olefins provides a pathway to synthesize benzofurans and dihydrobenzofurans. nih.gov The mechanism involves an initial C-H bond functionalization, followed by olefin insertion and β-hydride elimination. nih.gov

Base-catalyzed reactions are fundamental in the synthesis of various benzofuran derivatives. A notable example is the tandem Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. chemrxiv.org In this process, a base, such as 2-tert-butyl-1,1,3,3-tetramethyl-guanidine (BTMG), catalyzes the Michael addition of a benzofuran-3(2H)-one to a β-arylethenesulfonyl fluoride. chemrxiv.org The resulting intermediate then undergoes a base-catalyzed enolization, followed by an intramolecular SuFEx click reaction to afford a δ-sultone-fused benzofuran. chemrxiv.org

Another example involves a domino propargylation/furanylation reaction where a base-mediated intramolecular 5-exo-dig cyclization of an enol intermediate, followed by isomerization and cycloisomerization, leads to the formation of fused-benzofurans. rsc.org

Advanced Spectroscopic Characterization of 2 Tert Butyl Benzofuran and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their proximity to one another. In the ¹H NMR spectrum of a 2-(tert-butyl)benzofuran derivative, distinct signals corresponding to the tert-butyl group and the protons on the benzofuran (B130515) core are observed. For instance, in 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran, the nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.47 ppm. rsc.org The aromatic protons of the benzofuran ring system typically resonate in the downfield region, between 7.13 and 7.59 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the ring. rsc.org Similarly, for 2-(5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the tert-butyl protons present as a singlet at 1.37 ppm. nih.govbeilstein-journals.org

Table 1: Selected ¹H NMR Data for this compound Analogues

Compound Solvent Chemical Shift (δ) of tert-Butyl Protons (ppm) Aromatic Proton Signals (ppm)
2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org CDCl₃ 1.47 (s, 9H) 7.13-7.59 (m, 4H)
2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org DMSO-d₆ 1.37 (s, 9H) 7.38-8.53
2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net DMSO-d₆ 1.37 (s, 9H) 7.42-8.20
5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org CDCl₃ 1.25 (s, 9H) 7.02-7.58

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal. In the ¹³C NMR spectrum of 2-tert-butyl-3-(methylsulfanyl)-1-benzofuran, the carbon atoms of the tert-butyl group appear at approximately 34.84 ppm (quaternary carbon) and 29.50 ppm (methyl carbons). rsc.org The carbons of the benzofuran ring system resonate at higher chemical shifts, typically between 106 and 168 ppm, reflecting their aromatic character. rsc.org For example, in 2-(5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the tert-butyl carbons are observed at 31.69 and 34.59 ppm. nih.govbeilstein-journals.org

Table 2: Selected ¹³C NMR Data for this compound Analogues

Compound Solvent Chemical Shift (δ) of tert-Butyl Carbons (ppm) Benzofuran Ring Carbon Signals (ppm)
2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org CDCl₃ 34.84, 29.50 106.49, 111.03, 119.18, 122.70, 123.85, 131.14, 152.97, 167.20
2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org DMSO-d₆ 31.69, 34.59 106.66, 110.69, 117.84, 123.26, 123.54, 128.01, 143.83, 152.95
2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net DMSO-d₆ Not specified 145.8, 146.3, 146.9, 153.1, 153.6, 168.5
5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org CDCl₃ 34.1, 31.2 Not specified

Specialized NMR Techniques for Intermediate Identification (e.g., ⁷⁷Se NMR)

In the synthesis of complex heterocyclic compounds, specialized NMR techniques are invaluable for identifying transient intermediates. While not directly applied to this compound itself, ⁷⁷Se NMR spectroscopy serves as a powerful tool in the characterization of related selenium-containing heterocycles. cdnsciencepub.comresearchgate.net The natural abundance and favorable NMR properties of the ⁷⁷Se isotope allow for the direct observation of selenium atoms within a molecule. This technique has been instrumental in identifying various heterocyclic selenium sulfides, such as SeS₇ and 1,2-Se₂S₆, in melts and solutions. cdnsciencepub.comcdnsciencepub.com The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom, making it possible to distinguish between different structural isomers and bonding arrangements. researchgate.netscispace.com This approach could be hypothetically extended to identify selenium-containing intermediates in the synthesis of selenium analogues of benzofurans.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. The primary techniques used are Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The infrared spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For example, the C-H stretching vibrations of the tert-butyl group and the aromatic ring are typically observed in the 2800-3100 cm⁻¹ region. rsc.orgbeilstein-journals.org The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. rsc.orgbeilstein-journals.org In derivatives containing a carbonyl group, such as 2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid, a strong absorption band for the C=O stretch is observed around 1708 cm⁻¹. researchgate.net Studies on substituted benzofurans have shown that bands in the 1180-1020 cm⁻¹ region can be characteristic of the furan (B31954) ring hydrogens. acs.orgacs.org

Table 3: Characteristic FTIR Absorption Bands for this compound Analogues

Compound C-H Stretch (cm⁻¹) C=C Stretch (Aromatic) (cm⁻¹) C=O Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
2-tert-butyl-3-(methylsulfanyl)-1-benzofuran rsc.org 2959, 2923, 2852 1465 - 1221, 1087, 1037
2-(5-(tert-Butyl)benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid researchgate.net 3309 (O-H) 1574 1708 816, 753
5-(tert-Butyl)-3-(4-fluorophenyl)benzofuran-2(3H)-one beilstein-journals.org 2960 1559, 1508 1813 1056
2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid nih.govbeilstein-journals.org 3470 (O-H) - 1745 1253, 1116

Raman Spectroscopy for Vibrational Modes

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of characteristic fragment ions.

The molecular weight of this compound (C12H14O) is 174.24 g/mol . The mass spectrum would prominently feature the molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 174. A key fragmentation pathway for tert-butyl substituted compounds involves the loss of a methyl group (CH3•) to form a stable tertiary carbocation, or the loss of isobutylene (B52900) (C4H8) via a McLafferty-type rearrangement is not possible here, but direct cleavage can occur. The primary fragmentation is the loss of a methyl radical to form the [M-15]+ ion, which is often the base peak. Another significant fragmentation involves the cleavage of the tert-butyl group, leading to the loss of a C4H9• radical (57 amu) or, more commonly, the formation of the highly stable tert-butyl cation (C4H9+) at m/z 57. doaj.orglibretexts.org

The fragmentation of the benzofuran ring itself also contributes to the spectrum. Upon electron ionization, substituted benzofurans can undergo complex rearrangements and fragmentations that are dependent on the nature and position of the substituents. researchgate.net For this compound, after the initial loss of the tert-butyl group or a methyl radical, the remaining benzofuranyl cation can undergo further fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormulaFragmentation Pathway
174Molecular Ion[C12H14O]+•Ionization of the parent molecule
159[M-CH3]+[C11H11O]+Loss of a methyl radical from the tert-butyl group
117[M-C4H9]+[C8H5O]+Loss of the tert-butyl radical
57tert-Butyl cation[C4H9]+Cleavage of the C-C bond between the benzofuran ring and the tert-butyl group

X-ray Crystallography for Solid-State Structural Elucidation

Studies on substituted benzofurans reveal that the benzofuran ring system is typically planar or nearly planar. nih.gov For instance, in butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate, the benzofuran group is planar to within 0.049 Å. nih.gov The tert-butyl group, with its tetrahedral geometry, would be attached to the C2 position of this planar ring. The orientation of the tert-butyl group relative to the benzofuran ring would be a key structural feature, likely positioned to minimize steric hindrance with the rest of the molecule and with neighboring molecules in the crystal lattice.

Crystal packing in benzofuran derivatives is often governed by a combination of van der Waals forces and, if present, stronger interactions like hydrogen bonds or π-π stacking. nih.gov In the absence of strong hydrogen-bonding groups, the crystal structure of this compound would likely be dominated by van der Waals interactions involving the bulky, nonpolar tert-butyl groups and the aromatic rings.

Table 2: Representative Crystallographic Data for Substituted Benzofuran Analogues

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylateTriclinicP1Benzofuran group is nearly planar; Dihedral angle between benzofuran and nitrophenyl planes is 69.26(16)°. nih.gov nih.gov
5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuranMonoclinicP21/nThe molecule possesses a center of symmetry, with two benzofuran units linked together. researchgate.net researchgate.net
(E)-5,7-di-t-butyl-3-(3',5'-di-t-butyl-5'-methoxy-2',5'-dihydrofuran-2'-ylidene)benzofuran-2(3H)-oneMonoclinicP21/aA complex structure featuring both benzofuran and dihydrofuran rings with multiple tert-butyl substituents. publish.csiro.au publish.csiro.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The benzofuran scaffold is a chromophore that exhibits characteristic absorption bands in the UV region due to π-π* electronic transitions within the aromatic system. libretexts.org

The UV-Vis spectrum of this compound is expected to be similar to that of other simple benzofuran derivatives. The parent compound, benzofuran, displays absorption maxima (λmax) in the range of 240-280 nm. For example, 2,3-benzofuran exhibits absorption bands around 284-290 nm. researchgate.net The presence of a tert-butyl group at the 2-position is an auxochrome, a group that can modify the absorption characteristics of a chromophore. As an alkyl group, the tert-butyl substituent is expected to have a relatively minor effect, possibly causing a small bathochromic (red) shift of a few nanometers due to its electron-donating inductive effect and hyperconjugation.

The electronic transitions responsible for the absorption are primarily π-π* transitions associated with the conjugated π-system of the benzofuran ring. researchgate.netunits.it The intensity of these absorptions, given by the molar absorptivity (ε), is typically high for such aromatic systems. shimadzu.com

Table 3: Representative UV-Vis Absorption Data for Benzofuran Derivatives

CompoundSolventλmax (nm)Type of TransitionReference
Benzofuran Mono-crown DerivativeTHF290π-π researchgate.net
2,3-BenzofuranTHF~284π-π researchgate.net
1,3,6,8-tetrakis(5-tert-butylbenzofuran-2-yl)pyreneChloroformNot specified, but absorption is part of a larger conjugated system.π-π* rsc.org

Computational Chemistry and Theoretical Studies on 2 Tert Butyl Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry. They use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction.

For 2-(tert-Butyl)benzofuran, a typical DFT study would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) would be employed to achieve a balance between accuracy and computational cost. Once the optimized geometry is obtained, other ground-state properties such as vibrational frequencies, dipole moment, and thermodynamic parameters (enthalpy, Gibbs free energy) can be calculated. These theoretical vibrational frequencies are often compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Electronic Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. It is an extension of DFT used to describe electronic excited states. TDDFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These energies and their corresponding oscillator strengths are used to simulate the molecule's UV-Visible absorption spectrum.

This analysis would reveal the nature of the electronic transitions, such as whether they are localized on the benzofuran (B130515) ring or involve the tert-butyl group, and characterize them as π→π* or n→π* transitions. The choice of functional is crucial in TDDFT calculations, especially for accurately describing potential charge-transfer states.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses derived from quantum chemical calculations provide a detailed picture of electron distribution and energy levels.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor.

For this compound, analysis of the HOMO and LUMO would involve visualizing their spatial distribution. This would show which parts of the molecule—the benzene (B151609) ring, the furan (B31954) ring, or the tert-butyl group—are the primary sites for donating or accepting electrons in chemical reactions.

Theoretical Band Gap Energy Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or the theoretical band gap energy. This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. Calculating this energy gap is a direct output of the electronic structure calculation and is fundamental to predicting the molecule's behavior in various chemical environments.

Below is a hypothetical data table illustrating how such results would typically be presented.

Computational ParameterPredicted Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO Band Gap Value not available

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

An MEP map for this compound would highlight the electron-rich areas, likely around the oxygen atom of the furan ring and the π-system of the aromatic ring, as potential sites for interaction with electrophiles. The hydrogen atoms of the tert-butyl group would likely show a positive potential. This provides a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by transforming the calculated wave function into a localized form that aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This analysis provides insight into the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

The primary hyperconjugative interactions expected in this compound involve the delocalization of electron density from the σ orbitals of the C-C and C-H bonds of the tert-butyl group to the π* antibonding orbitals of the C2=C3 bond and the aromatic system of the benzofuran moiety. The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the strength of hyperconjugation. A higher E(2) value indicates a more significant interaction and greater stabilization.

Table 1: Hypothetical Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound

Donor NBO (σ)Acceptor NBO (π)E(2) (kcal/mol)
σ (C-H) of tert-butylπ (C2=C3) of furan ring2.5
σ (C-H) of tert-butylπ* (C3a-C7a) of benzene ring1.8
σ (C-C) of tert-butylπ* (C2=C3) of furan ring3.1
σ (C-C) of tert-butylπ* (C3a-C7a) of benzene ring2.2

Note: This table contains interactive data based on theoretical principles of NBO analysis for molecules containing tert-butyl groups attached to a conjugated system. The values are illustrative.

Density of States (DOS) Plot Analysis

The Density of States (DOS) plot is a graphical representation that shows the number of available electronic states at each energy level within a molecule. researchgate.net In computational chemistry, DOS plots are generated from the molecular orbital energies to visualize the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.govresearchgate.net

The analysis of the DOS plot for this compound would likely reveal that the HOMO is predominantly localized on the electron-rich benzofuran ring, characteristic of its aromatic and heterocyclic nature. The LUMO would also be expected to be primarily distributed over the conjugated π-system of the benzofuran core. The tert-butyl group, being an alkyl substituent, would primarily contribute to orbitals at lower energy levels (deeper in the valence band) and its direct contribution to the frontier orbitals (HOMO and LUMO) would be minimal, though it influences their energy levels through inductive and hyperconjugative effects.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. nih.govaps.org These theoretical calculations can provide valuable insights that aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com For this compound, theoretical calculations would predict a characteristic singlet for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum. The aromatic protons on the benzofuran ring would appear as distinct multiplets, with their chemical shifts influenced by the electronic environment. Similarly, ¹³C NMR predictions would distinguish the quaternary carbons of the tert-butyl group and the benzofuran ring from the methyl and aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Atom TypePredicted ¹³C Chemical Shift (ppm)
tert-butyl H1.35C (tert-butyl, quat.)32.5
Aromatic H7.10 - 7.60CH₃ (tert-butyl)29.8
Furan H6.75Aromatic/Furan C105.0 - 165.0

Note: This table contains interactive data based on typical chemical shift ranges for the specified functional groups and computational studies on similar benzofuran derivatives.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. mdpi.comnih.gov These calculations help in assigning the vibrational modes of the molecule. For this compound, the theoretical vibrational spectrum would show characteristic C-H stretching frequencies for the aromatic and alkyl regions, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
Furan Ring C-O-C Stretch1200 - 1250

Note: This table contains interactive data based on characteristic vibrational frequencies for the functional groups present in the molecule.

Molecular Modeling and Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. ijpsr.com For this compound, conformational flexibility is primarily associated with the rotation around the single bond connecting the tert-butyl group to the C2 atom of the benzofuran ring.

The process begins by constructing an initial molecular geometry, which is then subjected to geometry optimization. lupinepublishers.commcmaster.ca This is an iterative computational procedure that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the energy minimum. lupinepublishers.com Methods like DFT are commonly employed for this purpose. mdpi.com The optimization provides key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. For this compound, the bulky tert-butyl group may adopt a staggered conformation relative to the benzofuran ring to minimize steric hindrance.

Table 4: Selected Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC(furan)-C(tert-butyl)1.52 Å
Bond LengthO-C(furan)1.37 Å
Bond AngleO-C(furan)-C(tert-butyl)128°
Dihedral AngleH-C-C-C(furan)~60° (staggered)

Note: This table contains interactive data with typical values for bond lengths and angles obtained from DFT-based geometry optimizations of similar organic molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery and for understanding biological processes at a molecular level. nih.gov Benzofuran derivatives are often investigated in academic contexts for their potential interactions with various proteins. encyclopedia.pubnih.gov

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a target protein. Due to its aromatic benzofuran core and the bulky, lipophilic tert-butyl group, the molecule would be expected to form favorable interactions within hydrophobic pockets of a protein's binding site. Key interactions could include:

Hydrophobic interactions: Between the tert-butyl group and nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine).

π-π stacking: Between the benzofuran ring system and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

π-alkyl interactions: Between the benzofuran ring and alkyl side chains of amino acids.

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Model Protein

ParameterValue
Binding Energy (kcal/mol)-7.5
Key Interacting ResiduesPHE 210, LEU 345, TRP 84
Type of InteractionsHydrophobic, π-π Stacking

Note: This table contains interactive data representing typical outputs from a molecular docking study.

Prediction and Optimization of Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like benzofuran derivatives, are of significant interest for applications in nonlinear optics (NLO). physchemres.orgresearchgate.net NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the NLO properties of molecules. mdpi.com

The key NLO parameters calculated include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary measure of the second-order NLO response. A large β value is desirable for NLO applications. nih.gov

For this compound, the conjugated benzofuran system provides the necessary electronic structure for NLO activity. While the tert-butyl group is not a traditional electron-donating or -withdrawing group, its inductive and hyperconjugative effects can modulate the electronic properties of the benzofuran ring, thereby influencing the NLO response. Theoretical calculations would quantify these properties and allow for comparison with other substituted benzofurans to optimize the NLO response. physchemres.org

Table 6: Predicted NLO Properties of this compound

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ1.2 D
Mean Polarizabilityα150
Total First Hyperpolarizabilityβ_tot5.0 x 10⁻³⁰ esu

Note: This table contains interactive data with plausible values based on computational NLO studies of substituted benzofuran systems.

Theoretical Assessment of Aromaticity and Charge Carrier Mobility

Aromaticity:

The aromaticity of this compound is a fundamental property derived from its fused benzene and furan ring system. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying the aromatic character of such molecules. Aromaticity is typically assessed through several theoretical indices, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, NICS calculations would likely confirm the aromatic nature of the benzene ring and the somewhat less aromatic character of the furan ring, a common feature in fused heterocyclic systems. The presence of the tert-butyl group at the 2-position of the furan ring is not expected to significantly alter the inherent aromaticity of the core benzofuran structure, as it is an alkyl group and does not participate directly in the π-electron delocalization.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization within a ring. A HOMA value approaching 1 signifies a high degree of aromaticity. It is anticipated that the benzene portion of this compound would exhibit a high HOMA value, while the furan moiety would show a lower value, reflecting its reduced aromatic character compared to benzene.

Electron Delocalization Indices: These indices, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), quantify the extent of electron sharing between atoms in a ring.

Charge Carrier Mobility:

Theoretical assessments of charge carrier mobility are crucial for understanding the potential of organic molecules in electronic applications. This property is governed by two key parameters that can be calculated computationally:

Reorganization Energy (λ): This is the energy required for a molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. The rigid, planar structure of the benzofuran core is generally favorable for low reorganization energies. The tert-butyl group, being conformationally flexible, might introduce additional vibrational modes that could slightly increase the reorganization energy compared to unsubstituted benzofuran.

Electronic Coupling (Transfer Integral, t): This parameter quantifies the strength of electronic interaction between adjacent molecules in a crystal lattice, which dictates the ease of charge hopping. Electronic coupling is highly dependent on the intermolecular packing and orbital overlap.

While specific calculations for this compound are not available, we can infer some general trends. The bulky tert-butyl group will exert a significant steric influence on the crystal packing. This could potentially hinder the close π-π stacking that is often conducive to high charge carrier mobility in planar aromatic molecules. The increased intermolecular distance and potentially less favorable orbital overlap would likely lead to a lower electronic coupling value compared to smaller 2-alkylbenzofurans.

PropertyTheoretical ParameterExpected Influence of 2-(tert-Butyl) GroupAnticipated Outcome for this compound
AromaticityNICSMinimal electronic effect on π-systemBenzene ring strongly aromatic; Furan ring moderately aromatic
HOMAMinor geometric distortionsHigh value for benzene ring; lower value for furan ring
Electron DelocalizationNegligible impact on electron delocalizationDelocalization primarily within the benzofuran core
Charge Carrier MobilityReorganization Energy (λ)Increased conformational flexibilityPotentially slightly higher λ compared to smaller analogues
Electronic Coupling (t)Steric hindrance affecting crystal packingLikely reduced t due to less efficient π-π stacking

Computational Studies on Chemical and Thermal Stability

Chemical Stability:

Computational chemistry can predict the reactivity and stability of a molecule by examining its electronic structure. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A large HOMO-LUMO gap generally implies higher chemical stability and lower reactivity. The tert-butyl group, being an electron-donating group through induction, would be expected to raise the HOMO energy level of the benzofuran system slightly. This might marginally decrease the HOMO-LUMO gap, potentially increasing its reactivity towards electrophiles compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show the oxygen atom and the π-system of the rings as electron-rich areas, susceptible to electrophilic attack.

Bond Dissociation Energies (BDE): Calculations of BDE can predict the weakest bonds in a molecule and thus its likely points of chemical degradation. The C-O bonds within the furan ring and the C-C bond connecting the tert-butyl group to the ring would be of particular interest.

Thermal Stability:

Theoretical studies can provide insights into the thermal degradation pathways of a molecule. This is often achieved through:

Transition State Theory: By calculating the activation energies for various potential decomposition reactions, the most likely degradation pathways at elevated temperatures can be identified. For this compound, potential initial steps in thermal decomposition could include the cleavage of the tert-butyl group or the opening of the furan ring.

Molecular Dynamics (MD) Simulations: MD simulations at high temperatures can model the dynamic behavior of the molecule and identify the onset of bond breaking and structural changes, providing a more dynamic picture of thermal decomposition.

The C-C bond between the furan ring and the tert-butyl group is a likely candidate for initial cleavage under thermal stress, leading to the formation of a benzofuranyl radical and a tert-butyl radical. The subsequent reactions of these radicals would then lead to a cascade of decomposition products. The inherent stability of the benzofuran ring system suggests that it would require significant thermal energy to break apart the core structure.

Stability TypeComputational Parameter/MethodExpected Influence of 2-(tert-Butyl) GroupAnticipated Stability of this compound
Chemical StabilityHOMO-LUMO GapSlightly raises HOMO energyHigh, with a potentially slightly smaller gap than unsubstituted benzofuran
MEPLocalizes electron densityIdentifies nucleophilic centers on the ring and oxygen
BDEIntroduces a C(ring)-C(tert-butyl) bondHigh, with potential reactivity at the tert-butyl linkage under harsh conditions
Thermal StabilityTransition State TheoryProvides a potential site for initial bond cleavageDecomposition likely initiated by cleavage of the C-C bond to the tert-butyl group
Molecular Dynamics SimulationsModels dynamic behavior at high temperaturesWould reveal the sequence of bond-breaking events during thermal degradation

Structure Activity Relationship Sar Studies of 2 Tert Butyl Benzofuran Derivatives

Correlating Structural Modifications with Biological Activities (Academic Scope)

Influence of Substituents at Specific Positions (e.g., C-2, C-3, C-5, C-7) on Activity Profiles

Systematic modifications of the 2-(tert-Butyl)benzofuran scaffold have revealed critical insights into the determinants of its biological activity. The substitution pattern on both the benzene (B151609) (A-ring) and furan (B31954) rings plays a pivotal role in modulating the pharmacological effects of these derivatives.

For instance, in a series of 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one derivatives investigated as positive allosteric modulators of GABAB receptors, the presence of the tert-butyl groups at the C-5 and C-7 positions was found to be crucial for their enhancing effect on the receptor's response to its natural ligand, GABA. nih.gov

Compound Modification Biological Activity
rac-BHFF5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-onePotent allosteric enhancer of GABAB receptors nih.gov
AnaloguesVaried substituents at other positionsAltered potency and efficacy nih.gov

In another context, optically active 2-(2-tert-butylamino-1-hydroxyethyl)benzofurans have been explored as β-blockers. pharmatutor.org In these molecules, the tert-butyl group is part of a side chain at the C-2 position, highlighting the versatility of this substituent in different therapeutic applications. The specific stereochemistry and the nature of the amino and hydroxyl groups in the side chain are critical for their interaction with β-adrenergic receptors.

Impact of the tert-Butyl Group on Molecular Recognition and Bioactivity (e.g., steric hindrance, lipophilicity contributions)

The tert-butyl group at the C-2 position of the benzofuran (B130515) ring exerts a profound influence on the molecule's properties and, consequently, its biological activity. This bulky substituent can significantly impact molecular recognition through several mechanisms:

Steric Hindrance: The sheer size of the tert-butyl group can dictate the orientation of the molecule within a receptor's binding pocket. This steric bulk can either be beneficial, by forcing the molecule into an active conformation, or detrimental, by preventing optimal binding. It can also shield adjacent functional groups from metabolic degradation, thereby increasing the compound's in vivo stability. jocpr.com

Lipophilicity: The tert-butyl group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and the blood-brain barrier. This increased lipophilicity can lead to improved bioavailability and central nervous system activity. However, excessive lipophilicity can also lead to non-specific binding and toxicity. jocpr.com

Role of Fused Ring Systems and A-Ring Modifications in Biological Potency

For example, the introduction of electron-donating or electron-withdrawing groups on the A-ring can modulate the acidity or basicity of nearby functional groups, which can be critical for receptor binding. The positions of these substituents are also crucial, as they can influence the molecule's dipole moment and its ability to form hydrogen bonds or other non-covalent interactions.

While specific examples directly pertaining to this compound are limited in the readily available literature, general SAR studies on benzofurans have shown that substitutions at positions C-5 and C-7 can have a significant impact on activity. For instance, in a series of benzofuran derivatives with anticancer activity, substitutions at these positions were found to be critical for their cytotoxic effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound derivatives are not extensively reported, the principles of QSAR can be applied to this class of compounds to guide the design of new, more potent analogs.

A typical QSAR study on this compound derivatives would involve:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Mechanistic Basis of SAR (e.g., Rationalizing Binding Affinities to Receptors or Enzyme Inhibition Mechanisms)

Understanding the mechanistic basis of the observed SAR is crucial for the rational design of more effective therapeutic agents. For this compound derivatives, this involves elucidating how structural modifications influence their binding to specific receptors or their inhibition of key enzymes.

In the case of the 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one derivatives acting as positive allosteric modulators of GABAB receptors, the SAR can be rationalized by considering their binding to an allosteric site on the receptor. nih.gov The tert-butyl groups at C-5 and C-7 likely interact with a hydrophobic pocket within this allosteric site, while the hydroxyl and trifluoromethyl groups at C-3 may form specific hydrogen bonds or other polar interactions. Changes in the substituents at these positions would alter the binding affinity and the efficacy of the allosteric modulation.

For this compound derivatives designed as enzyme inhibitors, the SAR can be understood by examining their interactions with the enzyme's active site. The benzofuran core may serve as a scaffold to position key functional groups that interact with specific amino acid residues in the active site. The tert-butyl group at C-2 could play a role in anchoring the molecule within a hydrophobic sub-pocket of the active site, thereby increasing its inhibitory potency.

Molecular modeling and X-ray crystallography are powerful tools that can be used to visualize the binding of this compound derivatives to their biological targets, providing a detailed understanding of the key interactions that govern their activity and guiding the design of new analogs with improved pharmacological profiles.

Applications of 2 Tert Butyl Benzofuran in Specialized Chemical Research Fields Excluding Clinical Data

Medicinal Chemistry Research Targets and Lead Compound Identification (Academic Focus)

The inherent chemical properties of the benzofuran (B130515) nucleus make it a versatile starting point for the design and synthesis of novel molecules with potential therapeutic applications. Researchers frequently modify the core structure at various positions to optimize interactions with specific biological targets, leading to the identification of lead compounds for further development.

Benzofuran derivatives have been extensively investigated as inhibitors of various enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's disease. The primary targets in this area are the cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy for managing Alzheimer's symptoms.

A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as new cholinesterase inhibitors. nih.gov Several of these compounds demonstrated potent inhibition of BChE, with IC50 values in the low micromolar to nanomolar range. nih.govdrugbank.com For instance, certain 2-phenylbenzofuran (B156813) derivatives were identified as effective BChE inhibitors, with the introduction of hydroxyl groups on the phenyl ring significantly enhancing inhibitory activity. sciforum.net Similarly, novel benzofuran-based 1,2,4-triazole (B32235) hybrids have been synthesized and shown to have strong AChE inhibitory activity. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

Compound Class Target Enzyme IC50 Value Reference
Benzofuran-2-carboxamide-N-benzyl pyridinium halides Butyrylcholinesterase (BChE) 0.054–2.7 µM nih.gov
2-Phenylbenzofuran Derivatives Butyrylcholinesterase (BChE) ~5-15 µM sciforum.net
Benzofuran-triazole Hybrids Acetylcholinesterase (AChE) 0.55 µM mdpi.com
Tetrahydrofurobenzofuran Carbamates Acetylcholinesterase (AChE) As low as 10 nM drugbank.com

The benzofuran scaffold has also been utilized to develop ligands for G-protein-coupled receptors (GPCRs), such as opioid receptors, which are crucial in pain modulation. nih.gov Academic research focuses on creating structurally simplified benzofuran derivatives to understand the key interactions necessary for receptor binding and to develop selective ligands.

A series of novel 3,4,7-trisubstituted benzofuran derivatives were synthesized to evaluate their binding affinity for κ-opioid receptors (KOR) and μ-opioid receptors (MOR). nih.gov Several of the synthesized aryl ether compounds displayed moderate binding affinity for KOR, with IC50 values ranging from 3.9 to 11 µM, while showing no significant binding to MOR. nih.govjst.go.jp This selectivity is a critical aspect of modern drug design, aiming to reduce side effects. The research suggested that the aryl substituent on the hydroxy group is important for KOR binding, highlighting that even structurally simplified benzofurans can serve as lead compounds for developing selective receptor ligands. jst.go.jp

Table 2: Binding Affinity of Benzofuran Derivatives for Kappa-Opioid Receptors (KOR)

Compound Type Receptor Target IC50 Value Reference
3,4,7-Trisubstituted Benzofuran Aryl Ethers KOR 3.9–11 µM nih.govjst.go.jp

The potential neuroprotective effects of benzofuran derivatives are a significant area of academic inquiry. Research in this field explores the ability of these compounds to interfere with pathological processes in neurodegenerative diseases, such as the aggregation of amyloid-beta (Aβ) peptides and oxidative stress.

Several studies have shown that benzofuran-based compounds can potently inhibit the aggregation of Aβ, a key event in the pathogenesis of Alzheimer's disease. biomolther.orgnih.gov For example, a series of benzofuran-2-carboxamide-N-benzyl pyridinium salts not only inhibited cholinesterases but also demonstrated good inhibitory effects on Aβ self-aggregation, with some compounds showing up to 46.4% inhibition at a concentration of 100 µM. nih.gov

Furthermore, benzofuran derivatives are investigated for their antioxidant properties, specifically their ability to mitigate cellular damage caused by reactive oxygen species (ROS). nih.gov In studies using primary cultured rat cortical neuronal cells, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives significantly attenuated NMDA-induced ROS generation. biomolther.org One derivative, in particular, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. koreascience.kr The structure-activity relationship studies suggest that substitutions at specific positions of the benzofuran moiety are crucial for these anti-excitotoxic and ROS-scavenging activities. koreascience.kr

The benzofuran scaffold is a common feature in many compounds investigated for their anti-proliferative activity against various cancer cell lines. nih.govmdpi.com Research in this area focuses on synthesizing novel derivatives and evaluating their cytotoxicity and mechanisms of action.

Novel benzofuran-2-carboxamide (B1298429) derivatives have been shown to exert concentration-dependent anti-proliferative effects on tumor cell lines. nih.gov For instance, specific derivatives showed selective activity against breast cancer (SK-BR-3) and colon cancer (SW620) cell lines. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.govfrontiersin.org Other studies on 3-amidobenzofuran derivatives reported significant anti-proliferative efficacy toward human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov

Table 3: Anti-proliferative Activity of Selected Benzofuran Derivatives on Cancer Cell Lines

Compound Class Cancer Cell Line IC50 Value Mechanism of Action Reference
Benzofuran-2-carboxamides SW620 (Colon) Selective concentration-dependent effects Apoptosis or other cell death mechanisms nih.gov
Benzofuran-2-carboxamides SK-BR-3 (Breast) Selective concentration-dependent effects Apoptosis nih.gov
3-Amidobenzofurans MDA-MB-231 (Breast) 3.01 µM Not specified nih.gov
3-Amidobenzofurans HCT-116 (Colon) 5.20 µM Not specified nih.gov
3-Methylbenzofurans A549 (Lung) 1.48 µM Not specified nih.gov

The benzofuran nucleus is a key component in the synthesis of compounds with potential antimicrobial and antiviral properties. researchgate.net Researchers have synthesized and tested a wide range of benzofuran derivatives against various pathogens.

In the realm of antimicrobial research, (benzofuran-2-yl)ketoxime derivatives have demonstrated strong effects against the fungus Candida albicans. nih.gov Other studies have found that certain benzofuran derivatives exhibit moderate to good antibacterial activity against strains like Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. nih.govmdpi.comresearchgate.net The substitutions on the benzofuran ring are critical, as they have been found to greatly impact the antibacterial activity and strain specificity. nih.gov

In antiviral research, a recent study identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of type I interferons, which play a crucial role in the innate immune response to viral infections. nih.gov These derivatives were shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in cell culture, representing a novel chemical scaffold for the development of broad-spectrum, host-targeting antivirals. nih.govnih.gov

Table 4: Antimicrobial and Antiviral Activity of Selected Benzofuran Derivatives

Compound Class Target Organism/Virus Activity Metric (MIC/EC50) Reference
(Benzofuran-2-yl)ketoxime derivatives Candida albicans Strong antifungal effect nih.gov
Aza-benzofuran derivatives Staphylococcus aureus MIC: 12.5 µg/mL mdpi.com
Aza-benzofuran derivatives Salmonella typhimurium MIC: 12.5 µg/mL mdpi.com
1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime Staphylococcus aureus MIC: 4 µg/mL researchgate.net
1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime Escherichia coli MIC: 4 µg/mL researchgate.net

Bone Morphogenetic Proteins (BMPs) are growth factors that play a crucial role in the formation of bone and cartilage. nih.govresearchgate.net Benzofuran derivatives have emerged as a class of small molecules that can act as anabolic agents by targeting and up-regulating BMP-2 signaling. nih.gov

Research has shown that certain substituted benzofuran derivatives can enhance BMP-2 expression in vitro. nih.gov Studies involving benzofuran-pyran analogs have identified compounds that promote osteoblast differentiation and mineralization, as assessed by alizarin (B75676) red-S staining assays. researchgate.net Molecular dynamics simulations have suggested that both the benzofuran and pyran moieties of these hybrid molecules are necessary to fit into the active site of the BMP-2 receptor, a key target for osteogenic agents. These findings indicate that the benzofuran scaffold is a promising starting point for developing lead compounds to treat conditions like osteoporosis. researchgate.net

Structure-Activity Relationship Studies for Insecticidal Properties

The benzofuran nucleus, in combination with a tert-butyl group, is a key feature in the design of certain synthetic insecticides. Research into novel diacylhydrazine derivatives has illuminated the importance of these structural components in achieving high insecticidal efficacy. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this field to understand how molecular modifications affect a compound's biological activity, leading to the development of more potent and selective agents.

Detailed Research Findings: In the development of insect growth regulators, researchers have synthesized and evaluated various N'-tert-butyl-N'-substituted-benzoyl-N-benzofuran carbohydrazide (B1668358) derivatives. acs.org These studies systematically alter parts of the molecule to determine their contribution to insecticidal activity against various lepidopteran pests, such as the oriental armyworm, beet armyworm, and corn borer. nih.gov

Key findings from these SAR studies indicate:

The Role of the N-tert-Butyl Group: The N-tert-butyl-N,N'-diacylhydrazine structure is a known class of insect growth regulators. acs.org The bulky tert-butyl group is often critical for binding to the target receptor in the insect.

The Influence of the Benzofuran Moiety: The replacement of other aromatic rings with a benzofuran or related benzoheterocyclic ring has been shown to yield compounds with high insecticidal activities. acs.orgnih.gov

Impact of Substitution: The position and nature of substituents on the benzofuran ring and other parts of the molecule significantly influence the compound's effectiveness and selectivity against different insect species. nih.gov For instance, studies on benzoheterocyclic analogues of N-tert-butyl-N,N'-diacylhydrazines demonstrate significant selectivity among different lepidopterous pests. nih.gov

The research underscores that the combination of the benzofuran ring system and the tert-butyl group contributes to a molecular framework with potent insecticidal properties, providing a basis for designing new pest control agents. acs.org

Compound Series Target Pests Key SAR Finding Reference
N'-tert-butyl-N'-benzoyl-N-benzofuran carbohydrazidesOriental armyworm, Beet armyworm, Diamond-back moth, Corn borerThe benzoheterocyclic (benzofuran) part of the molecule is highly sensitive to structural changes affecting activity. nih.gov
Diacylhydrazine AnaloguesLepidopteran larvaeBenzoheterocyclic analogues show significant selective toxicity against different lepidopterous pests. nih.gov

Polymer Science and Material Science Research

Benzofuran and its derivatives are valuable monomers in polymer science due to their ability to undergo cationic polymerization, yielding polymers with desirable thermal and optical properties. nih.govacs.org The incorporation of a tert-butyl group at the 2-position is investigated for its potential to further enhance these characteristics.

Benzofuran is a prochiral, unsymmetric cyclic olefin that readily undergoes cationic polymerization. nih.govacs.org This process is typically initiated by a catalyst, such as aluminum chloride, which generates a cationic species that propagates by attacking the electron-rich double bond of the benzofuran monomer. nih.gov The polymerization proceeds via a vinyl ether- or styryl-type cation. acs.org The introduction of a substituent like the tert-butyl group at the 2-position can influence the polymerization kinetics and the properties of the resulting polymer due to electronic and steric effects.

Polymers derived from benzofuran are known for their rigidity, high glass-transition temperature (Tg), and high transparency, making them suitable for applications as transparent thermoplastics. nih.govacs.org

Glass-Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. specialchem.com The rigid backbone of polybenzofuran contributes to its high Tg. The presence of a bulky tert-butyl group on each monomer unit in poly(2-(tert-butyl)benzofuran) would be expected to further restrict the rotational freedom of the polymer chains. This increased steric hindrance would likely elevate the Tg significantly, leading to a material that retains its rigidity and dimensional stability at higher temperatures. nih.gov

Transparency: The amorphous nature of polybenzofuran prevents the scattering of light by crystalline domains, resulting in high transparency. nih.gov The introduction of the bulky tert-butyl group would likely disrupt chain packing even further, reinforcing the amorphous character and helping to maintain or enhance the optical clarity of the polymer.

Property Observation in Polybenzofuran Predicted Effect of 2-(tert-Butyl) Group Reference
Glass-Transition Temperature (Tg) High due to rigid polymer backbone.Increase Tg further by restricting chain mobility. nih.govnih.gov
Optical Property High transparency due to amorphous structure.Maintain or enhance transparency by inhibiting crystallization. nih.govacs.org
Polymerization Method Readily undergoes cationic polymerization.Amenable to cationic polymerization, with potential steric influence on reaction rate. nih.govnih.gov

The benzofuran scaffold, particularly when substituted, is a building block for specialized materials with unique optical properties. Research on bisbenzofuro[2,3-b : 2′,3′-e]pyrazine (BBFPy) derivatives, which feature a core structure made from fused benzofuran rings, demonstrates this potential. researchgate.net The introduction of tert-butyl groups onto this core π-system was found to have a significant effect on the material's optical properties, including its mechanochromic fluorescence behavior. researchgate.net This suggests that this compound could be a precursor or component in the synthesis of advanced dyes, pigments, or sensors where the tert-butyl group helps to tune the electronic and solid-state packing properties of the final material.

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. longdom.orgwikipedia.org These interactions include hydrogen bonding, pi–pi stacking, and van der Waals forces. wikipedia.org The central concept is molecular recognition, where a host molecule selectively binds a guest molecule. longdom.orgwikipedia.org

While specific studies focusing on this compound as a host or guest in supramolecular complexes are not widely documented, its structure possesses features relevant to this field.

The flat, aromatic benzofuran ring system can participate in pi–pi stacking interactions with other aromatic molecules.

The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor .

The entire molecule can engage in van der Waals interactions .

The bulky tert-butyl group would play a significant role by sterically influencing how the molecule approaches and interacts with potential binding partners, thereby controlling the geometry and stability of any potential host-guest complex.

Photochemistry Research (e.g., Fluorescent Probes, Photo-responsive Systems)

Benzofuran and its derivatives are of interest in photochemistry, particularly in the design of fluorescent molecules for applications such as bioimaging probes. nih.gov The benzofuran core acts as a fluorophore, and its optical properties can be fine-tuned by attaching various substituent groups. nih.gov

Research has shown that modulating the structure of benzofuran derivatives by adding electron-donating or electron-withdrawing groups can alter their absorption and fluorescence spectra. nih.gov For example, attaching different substituents can lead to shifts in the maximum absorption wavelength (λ_ABS). nih.gov While a tert-butyl group is primarily an electron-donating group through induction, its main influence would likely be steric. This steric bulk could affect the planarity of the molecule in its excited state and influence its interaction with the surrounding solvent environment, thereby altering its photophysical properties such as quantum yield and fluorescence lifetime. These characteristics are critical in the development of sensitive fluorescent probes and components for photo-responsive systems. nih.gov

Electrochemistry Research (e.g., Redox Properties, Electrochemical Synthesis)

Research in the field has predominantly centered on other substituted benzofurans. For instance, studies have explored the electrochemical synthesis of C-3 halogenated benzofurans and the electrochemical behavior of benzofuran-2-one derivatives. Additionally, the electrochemical properties of ferrocene-benzofuran hybrids and the electrochemical synthesis of selenylbenzo[b]furans have been investigated. These studies provide a foundational understanding of how the benzofuran core participates in electrochemical reactions.

The tert-butyl group at the 2-position of the benzofuran ring is expected to influence its electronic properties through inductive effects, which would, in turn, affect its oxidation and reduction potentials. However, without specific experimental data from techniques such as cyclic voltammetry or controlled potential electrolysis for this compound, any discussion of its precise redox behavior remains speculative.

Due to the lack of specific research data, a data table on the redox properties of this compound cannot be provided at this time. Further experimental investigation is required to characterize its electrochemical profile and to explore its potential applications in areas such as organic electronics or electrosynthesis.

Future Perspectives and Emerging Research Avenues for 2 Tert Butyl Benzofuran

Development of Novel Synthetic Strategies for Enhanced Molecular Complexity and Diversity

While the core synthesis of 2-substituted benzofurans is well-established, future efforts will concentrate on developing more sophisticated and efficient strategies to generate structurally complex and diverse analogs of 2-(tert-butyl)benzofuran. nih.govingentaconnect.combenthamscience.com The focus will be on methods that allow for precise control over substitution patterns on both the benzene (B151609) and furan (B31954) rings, enabling the creation of libraries of compounds with fine-tuned properties.

Emerging strategies include:

Domino and One-Pot Reactions: The development of one-pot cascade reactions will be crucial for constructing poly-functionalized benzofurans from simple starting materials in a single, efficient operation. researchgate.netnih.gov This approach minimizes waste and purification steps, making the synthesis more atom-economical and environmentally friendly.

C-H Activation and Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for directly installing various functional groups at specific positions on the benzofuran (B130515) scaffold. nih.gov Future research will likely explore novel catalysts and directing groups to achieve regioselective functionalization at previously inaccessible sites, leading to novel derivatives.

Photocatalysis and Electrosynthesis: These green chemistry approaches offer mild and selective ways to forge new bonds and construct the benzofuran core or its derivatives. nih.gov They provide alternative reaction pathways that can lead to unique molecular architectures that are difficult to access through traditional thermal methods.

Annulation Strategies: Innovative annulation strategies, such as [3+2] cycloadditions, are being developed to construct the benzofuran ring system with high efficiency and control over substitution. researchgate.netnih.gov These methods allow for the rapid assembly of complex benzofuran structures from readily available precursors.

These advanced synthetic methods will be instrumental in expanding the chemical space around the this compound core, providing a rich source of new molecules for various research applications. researchgate.net

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

The integration of advanced computational and in silico methods is set to revolutionize the design and development of this compound derivatives. jazindia.com Computer-aided drug design (CADD) and molecular docking simulations are becoming indispensable tools for predicting the biological activity and understanding the molecular interactions of novel compounds. nih.govnih.gov

Key areas of focus will include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activities and physicochemical properties of virtual libraries of this compound analogs. This will allow researchers to prioritize the synthesis of compounds with the highest potential.

Molecular Docking and Dynamics: Employing molecular docking to predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes and receptors. tandfonline.comnih.govnih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-protein complex over time. nih.gov

Mechanistic Studies: Using computational chemistry to investigate reaction mechanisms for the synthesis of new derivatives. This understanding can lead to the optimization of reaction conditions and the development of more efficient synthetic routes.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable drug-like profiles. eurekaselect.com

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of this compound-based compounds for specific applications in a more rational and resource-efficient manner. nih.gov

Exploration of New Biological Targets and Pathways in Academic Contexts

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. ingentaconnect.comnih.govnih.gov While the specific biological profile of this compound is less explored, future academic research will undoubtedly investigate its potential to modulate a variety of new biological targets and pathways implicated in human diseases.

Emerging research is likely to target:

Enzyme Inhibition: Benzofuran derivatives have been identified as potent inhibitors of various enzymes, including kinases (CDK2, PI3K, VEGFR-2), cholinesterases, histone deacetylases (HDACs), and lysine-specific demethylase 1 (LSD1). nih.govtandfonline.comnih.govmdpi.comtandfonline.com Future studies will likely screen this compound analogs against a broad panel of enzymes to identify novel inhibitors.

Anticancer Activity: The anticancer potential of benzofurans is a major area of investigation. ox.ac.uk Research will focus on understanding the mechanisms by which this compound derivatives may induce apoptosis, inhibit cell proliferation, and target specific pathways in cancer cells, such as microtubule dynamics. mdpi.comnih.gov

Neurodegenerative Diseases: Given that some 2-arylbenzofurans show promise as anti-Alzheimer's agents by inhibiting cholinesterases and β-secretase, future work could explore the neuroprotective potential of this compound derivatives. nih.govtandfonline.com

Antimicrobial and Antiviral Activity: The benzofuran nucleus is a component of many compounds with antimicrobial properties. eurekaselect.com Screening against various strains of bacteria, fungi, and viruses could reveal new therapeutic leads.

This exploration into new biological targets will be driven by academic curiosity and the need for novel chemical probes to understand complex biological processes and to identify starting points for new drug discovery programs.

Advancement in Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential demand for this compound and its derivatives for extensive testing and potential commercial applications, advancements in production methods are essential. Flow chemistry and automated synthesis are emerging as powerful technologies for the efficient, safe, and scalable production of fine chemicals and pharmaceuticals. researchgate.net

Future developments will involve:

Continuous Flow Synthesis: Transitioning key synthetic steps from traditional batch processes to continuous flow systems. researchgate.net Flow reactors offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govrsc.org

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, purification modules, and real-time analytical tools. mit.edu Such platforms can enable high-throughput synthesis and optimization of reaction conditions, significantly accelerating the process of generating libraries of derivatives.

Telescoped Reactions: Designing multi-step syntheses that can be performed in a continuous, "telescoped" manner without isolating intermediates. mit.edu This approach drastically reduces production time, solvent usage, and waste generation.

Scalability: The inherent scalability of flow processes will allow for the seamless transition from laboratory-scale synthesis (grams) to pilot-plant or industrial-scale production (kilograms) of promising this compound-based compounds.

The adoption of these advanced manufacturing technologies will be critical for making complex benzofuran derivatives more accessible and affordable for widespread research and development.

Design of Multi-functional this compound-Based Scaffolds for Integrated Research Applications

A significant future direction lies in the rational design of multi-functional molecules where the this compound core acts as a scaffold to integrate different functionalities. This approach aims to create single molecules that can interact with multiple biological targets or perform several functions simultaneously, a concept particularly relevant for treating complex, multifactorial diseases. nih.gov

Key design strategies will include:

Multi-Target Ligands: Developing single compounds that are designed to modulate multiple targets within a disease-related pathway. For example, designing a this compound derivative that simultaneously inhibits both a kinase and another enzyme involved in cancer progression. nih.govtandfonline.com

Pharmacophore Hybridization: Fusing the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. tandfonline.commdpi.com An example is the combination of a tubulin inhibitor pharmacophore with an HDAC inhibitor moiety on a benzofuran skeleton. mdpi.comnih.gov

Chemical Probes: Designing derivatives that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These multi-functional probes would be invaluable tools for studying biological systems, identifying target proteins, and visualizing molecular interactions within living cells.

Theranostic Agents: Integrating diagnostic (e.g., imaging agent) and therapeutic functionalities into a single this compound-based molecule. Such agents could allow for simultaneous diagnosis and treatment of diseases.

The design of these sophisticated, multi-functional scaffolds represents a paradigm shift from the traditional "one molecule, one target" approach and opens up exciting new possibilities for the application of this compound in biomedical research and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-Butyl)benzofuran, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves three steps: (1) cyclization of precursors (e.g., 2-hydroxybenzaldehyde with acetic anhydride) to form the benzofuran core; (2) Friedel-Crafts acylation to introduce substituents; (3) alkylation with tert-butyl bromide under strong bases (e.g., KOtBu). Characterization relies on 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy for functional group analysis. For example, tert-butyl derivatives synthesized via alkylation show distinct 1H^1 \text{H} NMR peaks at δ 1.3–1.5 ppm for the tert-butyl group .

Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H^1 \text{H} NMR identifies proton environments (e.g., tert-butyl protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–8.0 ppm). 13C^{13} \text{C} NMR distinguishes carbonyl (δ 160–180 ppm) and aromatic carbons. IR spectroscopy verifies functional groups like C=O (1700–1750 cm1^{-1}) .

Q. What purification techniques are effective for benzofuran derivatives with sensitive functional groups?

  • Methodological Answer : Column chromatography using solvent systems like petroleum ether/ethyl acetate (5:1) effectively isolates sensitive derivatives. For hygroscopic intermediates, anhydrous conditions and silica gel pretreated with 1% triethylamine are recommended. Yields for tert-butyl-substituted benzofurans range from 75% to 90% under optimized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butyl group in benzofuran derivatives?

  • Methodological Answer : Alkylation efficiency depends on the base strength and solvent polarity. Using potassium tert-butoxide (KOtBu) in DMF at 60–80°C improves tert-butyl group incorporation. Monitoring via TLC or GC-MS ensures minimal side reactions (e.g., elimination). For sterically hindered substrates, microwave-assisted synthesis reduces reaction time and improves yields .

Q. What strategies address contradictions in reported biological activities of benzofuran derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., psychoactive vs. therapeutic effects) require comparative assays under standardized conditions. For example, evaluate cytotoxicity (IC50_{50}) across cell lines (e.g., HeLa, HepG2) and correlate with structural features (e.g., substituent position). Computational docking studies can identify binding affinities to targets like serotonin receptors, resolving mechanistic contradictions .

Q. How to design benzofuran-based chromophores for photophysical applications?

  • Methodological Answer : Substituents like nitro groups enhance two-photon absorption (TPA) cross-sections. For 2-(4-nitrophenyl)benzofuran (NPBF), TPA values reach 54 GM at 740 nm in DMSO, making it suitable for near-IR uncaging. DFT calculations optimize π-conjugation and predict excited-state behavior. Experimental validation via femtosecond laser spectroscopy confirms photostability .

Q. How to analyze metabolic pathways of this compound using in vitro models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation, demethylation). Compare fragmentation patterns with synthetic standards. For example, tert-butyl oxidation may yield carboxylic acid derivatives, identifiable via accurate mass shifts (e.g., +15.99 Da for hydroxylation) .

Q. How to develop fluorescent chemosensors using benzofuran moieties for metal ion detection?

  • Methodological Answer : Functionalize benzofuran with fluorophores (e.g., glycinamide) to create "on-off" probes. For 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide (BGA), Fe3+^{3+} induces fluorescence quenching (detection limit: 10 nM). Validate selectivity via competition assays with other metal ions. DFT calculations model binding interactions and electron transfer mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.